[[N-benzyl-C-(4-chlorophenyl)carbonimidoyl]amino] N-(4-chlorophenyl)carbamate
Overview
Description
[[N-benzyl-C-(4-chlorophenyl)carbonimidoyl]amino] N-(4-chlorophenyl)carbamate is a complex organic compound characterized by its unique structure, which includes benzyl, chlorophenyl, and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[N-benzyl-C-(4-chlorophenyl)carbonimidoyl]amino] N-(4-chlorophenyl)carbamate typically involves multiple steps, starting with the preparation of the benzyl and chlorophenyl intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of toluene as a solvent and a catalyst such as Ru/Al2O3 can be effective in certain steps .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for better control over reaction parameters and scalability. The optimization of reaction conditions, such as temperature, oxygen flow rate, and catalyst loading, is crucial for achieving high yields in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
[[N-benzyl-C-(4-chlorophenyl)carbonimidoyl]amino] N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent choice, play a significant role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different chlorinated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
Chemistry
In chemistry, [[N-benzyl-C-(4-chlorophenyl)carbonimidoyl]amino] N-(4-chlorophenyl)carbamate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.
Medicine
The potential medicinal applications of this compound include its use as a lead compound for developing new drugs. Its structure allows for modifications that could enhance its pharmacological properties, such as increased potency or reduced toxicity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of [[N-benzyl-C-(4-chlorophenyl)carbonimidoyl]amino] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, resulting in various biological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function .
Properties
IUPAC Name |
[[N-benzyl-C-(4-chlorophenyl)carbonimidoyl]amino] N-(4-chlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c22-17-8-6-16(7-9-17)20(24-14-15-4-2-1-3-5-15)26-28-21(27)25-19-12-10-18(23)11-13-19/h1-13H,14H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGSAUXIVMFASW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NOC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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